
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dimethylaminomethyl group and a methoxyphenyl group, further esterified with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexanol ring: This can be achieved through the hydrogenation of phenol derivatives under high pressure and temperature.
Introduction of the dimethylaminomethyl group: This step involves the reaction of the cyclohexanol derivative with dimethylamine in the presence of a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Esterification with acetate: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups using nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, providing analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
- 1-(m-Methoxyphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)cyclohexanol
Uniqueness
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
73806-47-0 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3 |
InChI Key |
LQUPISJKOHCHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



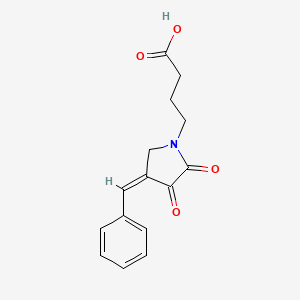
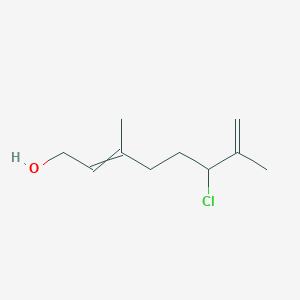

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
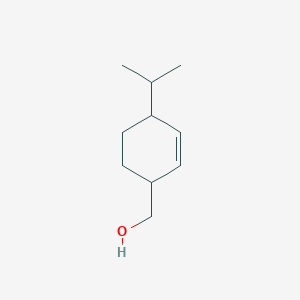

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
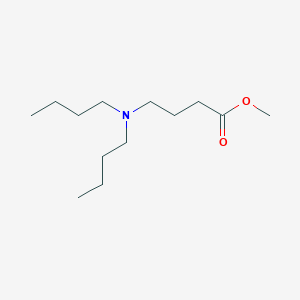
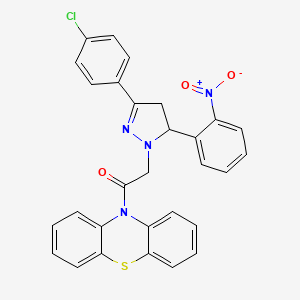

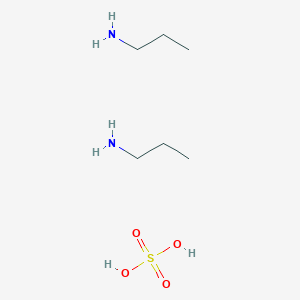
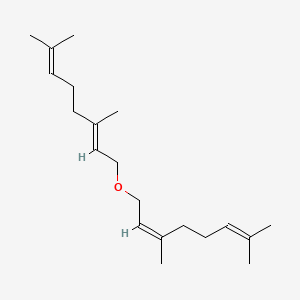
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
